(2-Cyano-3-ethoxyphenyl)boronic acid

Description

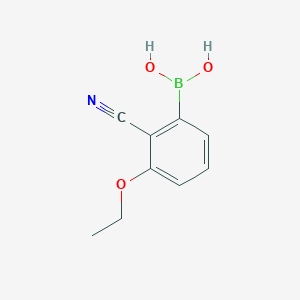

(2-Cyano-3-ethoxyphenyl)boronic acid is an aromatic boronic acid derivative featuring a cyano (-CN) group at the ortho position and an ethoxy (-OCH₂CH₃) group at the meta position relative to the boronic acid (-B(OH)₂) moiety. This compound’s structure combines electron-withdrawing (cyano) and electron-donating (ethoxy) substituents, which influence its electronic properties, solubility, and reactivity. Boronic acids are widely utilized in organic synthesis (e.g., Suzuki-Miyaura coupling) and biomedical applications due to their ability to form reversible covalent bonds with diols, amines, and other nucleophiles .

Properties

IUPAC Name |

(2-cyano-3-ethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c1-2-14-9-5-3-4-8(10(12)13)7(9)6-11/h3-5,12-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNSAJAZIUSOIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OCC)C#N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyano-3-ethoxyphenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of an aryl lithium or aryl magnesium halide with a borate ester such as triisopropyl borate, followed by hydrolysis to yield the boronic acid .

Industrial Production Methods

Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(2-Cyano-3-ethoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The cyano group can be reduced to an amine.

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and bases such as potassium carbonate in the presence of aryl halides.

Major Products

Oxidation: Phenols.

Reduction: Amines.

Substitution: Biaryl compounds.

Scientific Research Applications

Chemical Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (2-Cyano-3-ethoxyphenyl)boronic acid is in Suzuki-Miyaura coupling reactions , which are essential for forming carbon-carbon bonds. This reaction involves the coupling of aryl or vinyl boronic acids with aryl halides in the presence of a palladium catalyst. The presence of the cyano and ethoxy groups enhances the reactivity and selectivity of this compound, making it suitable for synthesizing complex organic molecules.

Reaction Conditions

- Catalyst : Palladium (Pd)

- Base : Potassium carbonate or similar bases

- Solvent : Typically aqueous or organic solvents depending on substrate solubility

Biological Applications

Drug Discovery and Development

This compound is being investigated for its potential as a building block in the synthesis of biologically active compounds. Its ability to form stable carbon-carbon bonds allows for the construction of complex molecular architectures that can be optimized for biological activity.

Case Studies

- Synthesis of Anticancer Agents :

- Passerini-type Reactions :

Industrial Applications

Production of Advanced Materials

In industry, this compound is utilized in the production of advanced materials such as polymers and electronic materials. Its versatility in chemical reactions makes it a valuable component in developing new materials with tailored properties.

Key Applications

- Liquid Crystals : Boronic acids are crucial in synthesizing liquid crystal displays (LCDs), where they serve as intermediates in producing liquid crystal compounds .

- Polymer Chemistry : Used in the formation of boron-containing polymers that exhibit unique thermal and mechanical properties.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemistry | Suzuki-Miyaura coupling | Efficient carbon-carbon bond formation |

| Biology | Drug discovery | Potential for synthesizing biologically active compounds |

| Industrial Production | Advanced materials, liquid crystals | Tailored properties for specific applications |

Mechanism of Action

The mechanism of action of (2-Cyano-3-ethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond. The cyano and ethoxy groups can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Effects on Reactivity and Binding Affinity

The position and nature of substituents significantly impact boronic acid reactivity:

- Electron-withdrawing groups (e.g., -CN) lower the pKa of the boronic acid, enhancing its Lewis acidity and diol-binding capacity at physiological pH (7.4). For instance, 3-AcPBA (pKa ~9.0) and 4-MCPBA (pKa ~8.5) are less effective in physiological environments compared to derivatives with electron-withdrawing substituents .

- Ortho-substituents (e.g., cyano in (2-Cyano-3-ethoxyphenyl)boronic acid) may introduce steric hindrance but can stabilize the boronic acid via intramolecular hydrogen bonding with the -B(OH)₂ group. In contrast, meta-substituted analogs (e.g., 3-hydroxyphenylboronic acid) often exhibit improved inhibition profiles due to optimal spatial arrangement for target binding .

Key Observations:

- Anticancer Activity: Derivatives like 6-hydroxynaphthalen-2-yl boronic acid exhibit potent cytotoxicity (IC50 < 0.2 µM) in breast cancer models, attributed to their planar aromatic structures enhancing membrane permeability . This compound’s cyano group may similarly improve cellular uptake but requires empirical validation.

- Enzyme Inhibition: Meta-substituted aryl boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) show targeted inhibition of fungal HDACs, suggesting that substituent bulkiness and positioning are critical for selectivity .

- Diagnostic Utility: Simple phenylboronic acid outperforms aminophenylboronic acid (APBA) in clinical assays, highlighting the trade-off between substituent complexity and functionality .

Structural and Functional Insights from Analogous Compounds

Role of Substituent Position

- Ortho vs. Meta: Ortho-substituted boronic acids (e.g., 2-cyanophenyl derivatives) often face steric challenges in binding enzymes or forming boronic esters. In contrast, meta-substituted analogs (e.g., 3-ethoxyphenyl) allow optimal alignment with target active sites .

- Hybrid Substituents: The combination of -CN (electron-withdrawing) and -OEt (electron-donating) in this compound may balance reactivity and solubility, a feature observed in dual-substituted inhibitors like 4-MCPBA derivatives .

Q & A

Q. How can the synthesis of (2-Cyano-3-ethoxyphenyl)boronic acid be optimized for high purity?

- Methodological Answer : Synthesis optimization involves:

- Stepwise functionalization : Introduce the cyano and ethoxy groups before boronylation to avoid side reactions. Intermediate purification via flash chromatography improves yield .

- Derivatization : Convert boronic acid to esters (e.g., pinacol esters) during synthesis to stabilize the compound and simplify purification .

- Automated monitoring : Use mass spectrometry (MS) to track reaction progress and identify byproducts, enabling rapid adjustments .

- Thermogravimetric analysis (TGA) : Assess thermal stability during synthesis to avoid decomposition (e.g., degradation above 150°C observed in aromatic boronic acids) .

Q. What standard characterization techniques are used to validate the structure of this compound?

- Methodological Answer :

- NMR spectroscopy : Confirm boronic acid presence via <sup>11</sup>B NMR (δ ~30 ppm for trigonal planar boron) and aromatic protons in <sup>1</sup>H NMR .

- HPLC : Use C18 columns with acetonitrile/water gradients to isolate and quantify purity (>95% achievable with optimized methods) .

- FT-IR : Identify B-O stretches (1340–1310 cm⁻¹) and C≡N vibrations (2250 cm⁻¹) .

- Elemental analysis : Match calculated vs. observed C, H, N, and B content to confirm stoichiometry .

Q. Which analytical methods are suitable for quantifying trace impurities in this compound?

- Methodological Answer :

- LC-MS/MS (MRM mode) : Achieve sensitivity <1 ppm for boronic acid impurities (e.g., methylphenylboronic acid) with a triple quadrupole system. Use acidic mobile phases (0.1% formic acid) to enhance ionization .

- HPLC-UV/Vis : Pair with post-column derivatization (e.g., rhodamine-based receptors) for diol-specific detection, LOD ~0.5 µM .

- MALDI-MS : Derivatize with diols (e.g., mannitol) to prevent boroxine formation, enabling accurate mass analysis .

Advanced Research Questions

Q. How can discrepancies in binding affinity data with diols be resolved?

- Methodological Answer :

- Buffer optimization : Adjust pH (8.5–9.0) and use borate buffers to stabilize boronate-diol complexes, minimizing non-specific interactions .

- Kinetic studies : Use stopped-flow fluorescence to measure binding rates (kon values: fructose > glucose) and identify equilibrium artifacts .

- Competitive assays : Compare binding with structurally similar diols (e.g., mannose vs. glucose) to isolate steric/electronic effects .

Q. What strategies enhance selectivity in glycoprotein interactions?

- Methodological Answer :

- Surface functionalization : Immobilize boronic acids on carboxymethyl dextran-coated substrates to reduce non-specific binding. SPR data shows >90% selectivity for glycoproteins (e.g., RNase B) over non-glycosylated analogs .

- Dual-receptor systems : Combine with lectins or antibodies for orthogonal recognition, improving specificity for cancer biomarkers .

- Dynamic covalent chemistry : Use multicomponent assemblies (e.g., boronic acid + fluorescent dyes) to amplify selectivity via cooperative binding .

Q. How can fluorescent probes incorporating this boronic acid be designed for live-cell imaging?

- Methodological Answer :

- Fluorophore conjugation : Attach via Suzuki-Miyaura coupling to retain boron-diol binding. Rhodamine derivatives show >10-fold fluorescence enhancement upon sugar binding .

- Click chemistry : Install alkyne/azide handles for bioorthogonal tagging (e.g., B2-alkyne probes for mycobacterial cell surface imaging) .

- pH-sensitive design : Use tertiary amines (pKa ~7.4) to tune solubility and target intracellular compartments .

Q. What computational approaches predict the drug potential of this compound?

- Methodological Answer :

- Docking simulations : Model interactions with proteasomes or tubulin (e.g., combretastatin analogs with IC50 ~21 µM for tubulin inhibition) .

- QSAR modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy) with bioactivity using Hammett σ constants .

- ADMET prediction : Assess logP (target <3) and plasma protein binding to optimize pharmacokinetics .

Q. How do structural modifications impact thermal stability for flame-retardant applications?

- Methodological Answer :

- Substituent screening : Electron-withdrawing groups (e.g., cyano) increase thermal stability (Tdec >200°C vs. 150°C for unsubstituted analogs) .

- Degradation pathway analysis : TGA-MS identifies boroxine formation as a key degradation step. Suppress via steric hindrance (e.g., ortho-ethoxy groups) .

Q. What challenges arise in MS characterization, and how are they mitigated?

- Methodological Answer :

- Boroxine suppression : Derivatize with diols (e.g., 2,3-butanediol) to form stable esters, avoiding trimerization .

- Ionization enhancement : Use MALDI matrices with Lewis bases (e.g., DHB) to stabilize boronates, improving signal intensity .

Q. How can binding kinetics with biomolecules be measured accurately?

- Methodological Answer :

- Stopped-flow kinetics : Measure kon/koff for diol binding (e.g., kon = 10<sup>3</sup> M⁻¹s⁻¹ for fructose) .

- SPR spectroscopy : Immobilize boronic acids on gold chips to monitor real-time binding (Rmax values correlate with glycoprotein concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.